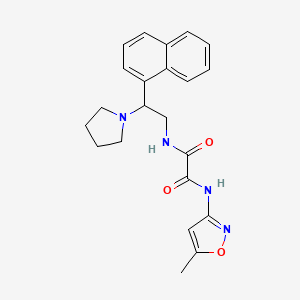
3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiazole family of compounds and has been shown to exhibit a range of interesting biological activities.
Applications De Recherche Scientifique
Inhibitors of Type III Secretion in Gram-Negative Bacteria
This compound has been synthesized with the aim to obtain potent inhibitors of type III secretion (T3S) in Gram-negative bacteria . T3S is a protein export machinery used by several pathogens to evade the human immune system and establish disease. Inhibitors of T3S disarm the pathogen, allowing the host immune system to clear the infection, which is expected to result in reduced pressure for the development of resistance.
Bioisosteres of Salicylidene Acylhydrazides
The compound is considered a potential bioisostere of salicylidene acylhydrazides . Bioisosteres are compounds with similar physical and chemical properties that can produce similar biological effects. Salicylidene acylhydrazides are known to block T3S in various bacteria, indicating that this compound could be developed into novel antibacterial drugs.
Aggregation-Induced Emission Photosensitizers
The compound’s structure is conducive to the design of aggregation-induced emission (AIE) photosensitizers with donor-π-acceptor (D-π-A) structures . These photosensitizers can be used in photodynamic therapy (PDT) for cancer treatment, where they target and kill cancer cells upon light activation.
Mitochondrial Targeting for Cancer Therapy
In the realm of cancer therapy, this compound could be engineered to target mitochondria within cancer cells . By focusing on the mitochondria, the compound could induce cell death more effectively, providing a targeted approach to cancer treatment.
Antibacterial Applications
The compound’s potential to inhibit T3S could be leveraged to develop antibacterial agents . These agents would specifically disarm pathogenic bacteria without affecting benign endogenous microflora, offering a more selective approach to bacterial infections.
Fluorescence Imaging-Guided Photodynamic Therapy
Due to its photophysical properties, the compound could be used in fluorescence imaging-guided PDT . This application combines the therapeutic effects of PDT with the diagnostic capabilities of fluorescence imaging, allowing for precise targeting of diseased tissues.
Synthesis of Novel Antibacterial Drugs
The compound’s activity against multiple bacterial species suggests it could be used in the synthesis of novel antibacterial drugs . These drugs would target the T3S system, providing a new mechanism of action compared to traditional antibiotics.
Research Tool for Studying Bacterial Pathogenesis
As an inhibitor of T3S, the compound can serve as a valuable research tool for studying bacterial pathogenesis . It can help scientists understand how bacteria evade the immune system and how to prevent it, leading to better preventive strategies.
Propriétés
IUPAC Name |
3-ethylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S3/c1-2-24(20,21)12-6-3-5-11(9-12)15(19)18-16-17-13(10-23-16)14-7-4-8-22-14/h3-10H,2H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQPACZOLGRORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methoxymethyl)-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2558024.png)


![3-[4-(2-Fluorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B2558030.png)
![(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2558031.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-ethyl-N-phenylacetamide](/img/no-structure.png)
![N-(cyanomethyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2558034.png)

![Methyl 3-(4-bromophenyl)-3-[(2-furylcarbonyl)amino]propanoate](/img/structure/B2558037.png)
![3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2558039.png)
![Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2558042.png)

![3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2558045.png)
